D-肌醇-1,3,4,5-四磷酸钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

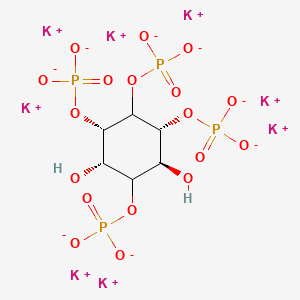

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3). It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase with an IC50 of approximately 150 nM . It facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .

Synthesis Analysis

The compound is formed by the phosphorylation of Ins (1,4,5)P3 . It is suggested to play a second-messenger role different from that of Ins (1,4,5)P3 .Molecular Structure Analysis

The molecular weight of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is 804.73 . Its molecular formula is C6H8O18P4.K8 .Chemical Reactions Analysis

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is a weak agonist of Ca2+ mobilizing receptors . It is reported to mobilize intracellular Ca2+ stores in saponin-permeabilized SH-SY5Y neuroblastoma cells .Physical And Chemical Properties Analysis

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is soluble in water . It should be stored in a desiccated state at -20°C .科学研究应用

Role as a Second Messenger

“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is suggested to play a second-messenger role different from that of Ins (1,4,5)P3 . This role is crucial in transmitting signals within cells and can influence various cellular processes.

Calcium Mobilization

This compound is a weak agonist of Ca2+ mobilizing receptors . It is reported to mobilize intracellular Ca2+ stores in saponin-permeabilized SH-SY5Y neuroblastoma cells . This property can be useful in studying calcium signaling pathways in cells.

Inhibition of Ins (1,4,5)P3 5-Phosphatase

“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . This enzyme is involved in the metabolism of inositol phosphates, which are important signaling molecules.

Facilitation of Calcium Influx

This compound facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC . ICRAC is a type of calcium channel that is activated by the depletion of intracellular calcium stores.

Phosphorylation Product of Inositol 1,4,5-Trisphosphate

“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . This process is part of the inositol phosphate metabolism pathway.

作用机制

Target of Action

The primary target of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is the enzyme Ins (1,4,5)P3 5-phosphatase . This enzyme plays a crucial role in the inositol signaling pathway, which is involved in various cellular processes, including the regulation of calcium levels.

Mode of Action

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt acts as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . By inhibiting this enzyme, it facilitates the influx of calcium ions by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC .

Biochemical Pathways

The compound is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . By inhibiting Ins (1,4,5)P3 5-phosphatase, it affects the inositol signaling pathway and influences the regulation of intracellular calcium levels, which can have downstream effects on various cellular processes.

Result of Action

The inhibition of Ins (1,4,5)P3 5-phosphatase by D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt leads to an increase in calcium influx by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC . This can result in various molecular and cellular effects, depending on the specific cellular context.

属性

IUPAC Name |

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLWTQSZUMYYND-QAVKKEKOSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)